3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester
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Overview
Description
3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester is an organic compound with the molecular formula C9H8BrCl2NO2. It is a derivative of isonicotinic acid, characterized by the presence of bromomethyl and dichloro substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester typically involves the bromination of 2,6-dichloroisonicotinic acid ethyl ester. A common method includes the reaction of 2,6-dichloroisonicotinic acid ethyl ester with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of functional materials, such as polymers and ligands for metal complexes.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroisonicotinic Acid: A precursor in the synthesis of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester, it lacks the bromomethyl group.
3-Bromomethylisonicotinic Acid Ethyl Ester: Similar structure but without the dichloro substituents.
2,6-Dichloronicotinic Acid Ethyl Ester: Similar structure but without the bromomethyl group.
Uniqueness
This compound is unique due to the presence of both bromomethyl and dichloro substituents, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3-(bromomethyl)-2,6-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)5-3-7(11)13-8(12)6(5)4-10/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUOJIQTMXHTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1CBr)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201676-02-9 |
Source
|
Record name | ethyl 3-(bromomethyl)-2,6-dichloropyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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